![molecular formula C13H11NO2 B1296141 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 5447-47-2](/img/structure/B1296141.png)
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Vue d'ensemble
Description
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid typically involves the reaction of isatin with cyclopentanone . This reaction is carried out under acidic conditions, often using a catalyst such as phosphoric acid or hydrochloric acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols or amines, acidic or basic catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Esters, amides.
Applications De Recherche Scientifique
Biological Activities
1. Enzyme Inhibition:
- Acetylcholinesterase Inhibition: Compounds related to 2,3-dihydro-1H-cyclopenta[b]quinoline have been extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. In particular, certain derivatives have shown comparable or superior inhibition potency compared to tacrine, a known AChE inhibitor used in Alzheimer's disease treatment. For example, one derivative exhibited an IC50 value of 3.65 nM against AChE .
- Fructose-1,6-bisphosphatase Inhibition: This compound also serves as an inhibitor of fructose-1,6-bisphosphatase (F16BPase), which is relevant in gluconeogenesis and diabetes management.
2. Antioxidant Properties:
- The compound demonstrates significant antioxidant activity, capable of scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including neurodegenerative disorders.
Therapeutic Potential
1. Neuroprotective Effects:
- Due to its ability to inhibit cholinesterases, derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline are being explored for their potential in treating Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling .
2. Development of Radiopharmaceuticals:
- The compound's derivatives have been investigated as potential radiopharmaceuticals for diagnostic imaging in Alzheimer's disease. Studies involving radiolabeling with technetium-99m have shown promise in biodistribution studies, indicating their potential utility as diagnostic markers .
Case Studies
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, particularly its derivatives, involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter essential for cognitive function . By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function and slowing the progression of neurodegenerative diseases . The compound interacts with both the catalytic and peripheral sites of AChE, enhancing its inhibitory potency .
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a simpler structure but similar biological activities.
Isoquinoline: Another structural isomer with distinct chemical properties and applications.
Dihydroquinoline: A reduced form of quinoline with different reactivity and biological activities.
Uniqueness: 2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid stands out due to its unique cyclopenta[b]quinoline structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high selectivity makes it a valuable compound for medicinal chemistry research .
Activité Biologique
2,3-Dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a unique bicyclic structure that combines a cyclopentane moiety with a quinoline framework. This structural complexity contributes to its reactivity and biological activity.
- Molecular Formula : C13H11N
- Molecular Weight : 197.24 g/mol
- CAS Number : 53970-67-5
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation, particularly through its interaction with the STAT3 signaling pathway, which is critical in cancer progression .
- Neuroprotective Effects : Studies suggest that it may act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Properties : Preliminary investigations indicate that the compound possesses activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of STAT3 : By directly binding to the STAT3 protein, the compound can modulate cellular processes such as apoptosis and immune response .
- Acetylcholinesterase Inhibition : The compound's structure allows it to effectively inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function .
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes. This mechanism is thought to contribute to their anticancer effects .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Inhibits tumor cell proliferation | |
Neuroprotective | Acts as an acetylcholinesterase inhibitor | |
Antimicrobial | Exhibits activity against bacterial strains |
Table 2: Comparative Activity with Related Compounds
Compound | Mechanism of Action | Activity Level |
---|---|---|
This compound | STAT3 inhibition | Moderate |
7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | Acetylcholinesterase inhibition | High |
7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | DNA intercalation | Moderate |
Case Studies
-
Anticancer Research :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound's IC50 value was determined to be approximately 25 µM, indicating potent anticancer properties . -
Neuroprotective Effects :
In a model of Alzheimer's disease, the compound was shown to improve cognitive function in mice by enhancing cholinergic transmission through acetylcholinesterase inhibition. Behavioral tests indicated a marked improvement in memory retention compared to control groups .
Propriétés
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOYZLGFGTCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202873 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-47-2 | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5447-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6PU8Z45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.